sec-Butyl-(2-pyridin-4-yl-ethyl)-amine
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Overview
Description
sec-Butyl-(2-pyridin-4-yl-ethyl)-amine is an organic compound that features a sec-butyl group attached to an amine, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl-(2-pyridin-4-yl-ethyl)-amine typically involves the reaction of sec-butylamine with 2-(4-pyridyl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. This method involves the use of automated reactors and precise control of temperature, pressure, and reactant flow rates to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
sec-Butyl-(2-pyridin-4-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides, isocyanates, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Amides, ureas, and sulfonamides.
Scientific Research Applications
sec-Butyl-(2-pyridin-4-yl-ethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of sec-Butyl-(2-pyridin-4-yl-ethyl)-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
sec-Butyl-(2-pyridin-3-yl-ethyl)-amine: Similar structure but with the pyridine ring attached at the 3-position.
tert-Butyl-(2-pyridin-4-yl-ethyl)-amine: Similar structure but with a tert-butyl group instead of a sec-butyl group.
sec-Butyl-(2-pyridin-4-yl-methyl)-amine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
sec-Butyl-(2-pyridin-4-yl-ethyl)-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the sec-butyl group can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)butan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-10(2)13-9-6-11-4-7-12-8-5-11/h4-5,7-8,10,13H,3,6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTBCSBJTJZXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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